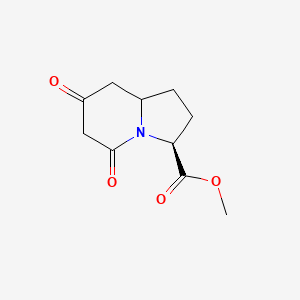
Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate is a complex organic compound belonging to the class of indolizine derivatives This compound is characterized by its unique octahydroindolizine ring structure, which is a bicyclic system containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-butyric acid share structural similarities with Methyl (3S)-5,7-dioxooctahydroindolizine-3-carboxylate.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen in their ring structures and exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
methyl (3S)-5,7-dioxo-2,3,8,8a-tetrahydro-1H-indolizine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)8-3-2-6-4-7(12)5-9(13)11(6)8/h6,8H,2-5H2,1H3/t6?,8-/m0/s1 |
Clé InChI |
BRNWDHCJLURMTQ-XDKWHASVSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCC2N1C(=O)CC(=O)C2 |
SMILES canonique |
COC(=O)C1CCC2N1C(=O)CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


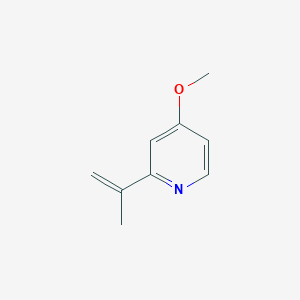
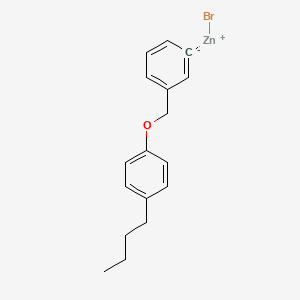

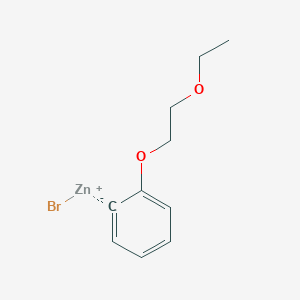
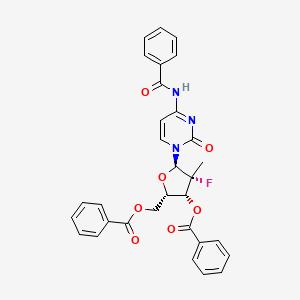

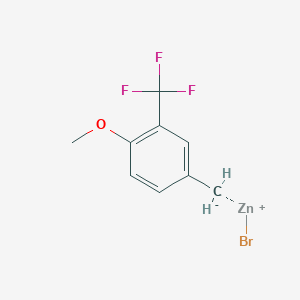






![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
